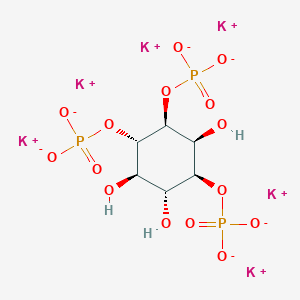

D-Myo-inositol 1,3,4-triphosphate hexapotassium salt

Descripción

D-Myo-inositol 1,3,4-triphosphate hexapotassium salt: is a chemical compound with the molecular formula C6H9O15P3K6 and a molecular weight of 648.64 g/mol . It is a derivative of inositol phosphate and plays a significant role in various biochemical processes. This compound is known for its involvement in cellular signaling pathways, particularly those related to calcium ion mobilization.

Propiedades

IUPAC Name |

hexapotassium;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2-,3+,4+,5+,6+;;;;;;/m1....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOPWCOAGWTTEN-JQLBQNGOSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9K6O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Phosphorylation of Myo-Inositol

The chemical synthesis of Ins(1,3,4)P₃ typically begins with myo-inositol, a cyclohexanehexol. Selective phosphorylation at the 1, 3, and 4 positions requires protective group strategies to prevent undesired reactions. A common approach involves:

-

Protection of Hydroxyl Groups : Benzyl or isopropylidene groups are used to mask hydroxyls at positions 2, 5, and 6.

-

Stepwise Phosphorylation : Phosphorylating agents like phosphoramidites or POCl₃ are employed to introduce phosphate groups at positions 1, 3, and 4. For example, POCl₃ in trimethyl phosphate facilitates phosphorylation under anhydrous conditions.

-

Deprotection and Neutralization : After phosphorylation, protective groups are removed via hydrogenolysis (for benzyl) or acidic hydrolysis (for isopropylidene). The resulting trisphosphoric acid is neutralized with potassium hydroxide to form the hexapotassium salt.

Table 1: Key Reaction Conditions for Phosphorylation

Enzymatic Biosynthesis

Kinase-Mediated Phosphorylation

Enzymatic synthesis leverages kinases to phosphorylate inositol derivatives. In rat brain homogenates, myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) is converted to Ins(1,3,4)P₃ via 3-kinase activity. The process involves:

-

Substrate Preparation : Ins(1,4,5)P₃ is isolated from phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis.

-

3-Kinase Reaction : Ins(1,4,5)P₃ is incubated with ATP and rat brain 3-kinase to yield Ins(1,3,4,5)P₄, which is dephosphorylated by phosphatases to Ins(1,3,4)P₃.

-

Salt Conversion : The trisphosphoric acid is treated with potassium hydroxide to form the hexapotassium salt.

Table 2: Enzymatic Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Enzyme Source | Rat brain soluble fraction | |

| Incubation Time | 2–4 hours at 37°C | |

| ATP Concentration | 5 mM | |

| Final Purity | 90–95% (HPLC) |

Purification and Stabilization

Ion-Exchange Chromatography

Crude Ins(1,3,4)P₃ is purified using anion-exchange resins (e.g., Q-Sepharose). The hexapotassium salt elutes at 0.8–1.2 M KCl gradient, followed by desalting via gel filtration.

| Parameter | Value | Reference |

|---|---|---|

| Solubility in H₂O | >50 mg/mL | |

| Storage Temperature | -20°C (1 month), -80°C (6 months) | |

| Purity Post-Lyophilization | ≥98% (NMR) |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H and ³¹P NMR confirm structure and phosphorylation sites. Key shifts include:

Mass Spectrometry (MS)

High-resolution MS (negative mode) shows [M-6K]³⁻ ion at m/z 486.0 (calculated for C₆H₁₂O₁₅P₃³⁻).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >98% purity.

Challenges and Optimization

Análisis De Reacciones Químicas

Types of Reactions: D-Myo-inositol 1,3,4-triphosphate hexapotassium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol phosphates with higher oxidation states, while reduction may produce lower oxidation state derivatives .

Aplicaciones Científicas De Investigación

Calcium Signaling Studies

D-Myo-inositol 1,3,4-triphosphate hexapotassium salt is extensively used to investigate calcium signaling pathways. It acts as a potent agonist that stimulates the release of Ca²⁺ from intracellular stores, making it invaluable for studies on signal transduction mechanisms. Its effective concentration (EC50) is approximately 0.1 μM, indicating high potency in cellular assays .

Pharmacological Research

This compound has been utilized in various pharmacological studies to understand its effects on different receptor systems. For instance:

- Metabotropic Glutamate Receptors : Research has shown that IP3 plays a role in modulating NMDA receptor activity and can influence pain pathways in models of inflammation .

- Insulin Secretion : Studies have demonstrated that IP3 is critical for glucose-stimulated insulin secretion in pancreatic beta cells, highlighting its importance in metabolic regulation .

Cancer Research

The role of this compound in cancer biology is an emerging area of interest. It has been implicated in regulating cellular processes such as proliferation and apoptosis through calcium signaling pathways. Research indicates that alterations in IP3 signaling can affect tumor growth and metastasis .

Case Study 1: Calcium Mobilization Mechanisms

A study published by Li et al. (2016) explored the necessity of Junctophilin 3 for glucose-stimulated insulin secretion and its relationship with D-Myo-inositol 1,3,4-triphosphate signaling pathways. The findings demonstrated that disruption of IP3 signaling impaired insulin release, emphasizing the compound's critical role in endocrine function .

Case Study 2: Pain Pathways and Neurotransmission

Research conducted by King and Rittenhouse (1989) examined the dual regulation of calcium mobilization by IP3 in thrombin-activated platelets. The study revealed that increased levels of IP3 could enhance calcium oscillations within cells, providing insights into how this mechanism can influence pain perception and inflammatory responses .

Data Table: Comparative Analysis of D-Myo-Inositol Compounds

| Compound Name | Role | EC50 (μM) | Key Applications |

|---|---|---|---|

| D-Myo-Inositol 1,4,5-Trisphosphate Hexapotassium Salt | Calcium mobilization | 0.1 | Signal transduction studies |

| D-Myo-Inositol 1,3,4-Trisphosphate Hexapotassium Salt | Metabolic regulation | N/A | Insulin secretion studies |

| D-Myo-Inositol 1,4-Bisphosphate | Precursor to IP3 | N/A | Phosphoinositide metabolism |

Mecanismo De Acción

The mechanism of action of D-Myo-inositol 1,3,4-triphosphate hexapotassium salt involves its interaction with specific receptors on the endoplasmic reticulum membrane. Upon binding to these receptors, it triggers the release of calcium ions from intracellular stores into the cytoplasm . This increase in cytoplasmic calcium concentration activates various calcium-dependent enzymes and signaling pathways, leading to diverse cellular responses .

Comparación Con Compuestos Similares

- D-Myo-inositol 1,4,5-triphosphate hexapotassium salt

- D-Myo-inositol 1,3,4,5-tetrakisphosphate

- D-Myo-inositol 1,4,5-trisphosphate trisodium salt

Comparison: D-Myo-inositol 1,3,4-triphosphate hexapotassium salt is unique due to its specific phosphorylation pattern, which distinguishes it from other inositol phosphates. This unique structure allows it to interact with different receptors and signaling pathways compared to its analogs . For example, D-Myo-inositol 1,4,5-triphosphate is primarily involved in calcium release, while D-Myo-inositol 1,3,4,5-tetrakisphosphate has additional roles in cellular signaling .

Actividad Biológica

D-Myo-inositol 1,3,4-triphosphate hexapotassium salt (D-myo-IP3) is a crucial second messenger in cellular signaling pathways, particularly in the mobilization of calcium ions from intracellular stores. This compound plays a significant role in various physiological processes, including cell proliferation, differentiation, and apoptosis.

D-myo-IP3 is a derivative of inositol phosphates and is characterized by its ability to interact with specific receptors that facilitate calcium release from the endoplasmic reticulum. The molecular formula for D-myo-IP3 is , and it has a molecular weight of approximately 648.6 g/mol. The structure consists of an inositol ring with three phosphate groups attached at the 1, 3, and 4 positions.

D-myo-IP3 functions primarily through the following mechanisms:

- Calcium Mobilization : It binds to inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum, leading to the release of Ca²⁺ ions into the cytoplasm. This process is essential for various signaling pathways that regulate cellular functions.

- Signal Transduction : As a second messenger, D-myo-IP3 participates in signal transduction cascades that influence metabolic pathways and gene expression.

The effective concentration (EC50) for D-myo-IP3 in mobilizing calcium is reported to be as low as 0.1 μM, indicating its high potency in cellular signaling .

Biological Activities

Research has demonstrated several key biological activities associated with D-myo-IP3:

- Cell Proliferation : Studies have shown that D-myo-IP3 can stimulate cell growth and division by promoting calcium influx and activating downstream signaling pathways .

- Apoptosis Regulation : In certain contexts, D-myo-IP3 influences apoptotic pathways by modulating intracellular calcium levels, which are critical for the activation of apoptotic factors .

- Mitochondrial Function : Recent findings suggest that D-myo-IP3 may play a role in mitochondrial dynamics by regulating mitochondrial fission and fusion processes through its effects on calcium signaling .

Table 1: Summary of Biological Activities

Case Study: Role in Pancreatic Beta Cells

A notable study investigated the role of D-myo-IP3 in pancreatic beta cells. It was found that D-myo-IP3 is crucial for glucose-stimulated insulin secretion. The presence of Junctophilin 3 was identified as necessary for this process, highlighting the importance of D-myo-IP3 in metabolic regulation .

Q & A

Basic Research Questions

Q. What is the role of D-myo-inositol 1,3,4-triphosphate hexapotassium salt in cellular signaling, and how can its activity be experimentally validated?

- Answer : This compound acts as a secondary messenger in phospholipase C (PLC)-coupled pathways, particularly downstream of G-protein-coupled receptors (GPCRs). To validate its activity, researchers employ fluorescence-based assays such as Homogeneous Time-Resolved Fluorescence (HTRF) to measure intracellular calcium mobilization. For example, GPCR activation triggers PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate IP3, stimulating calcium release from the endoplasmic reticulum. HTRF assays using IP3-specific antibodies or competitive binding probes (e.g., Eu³⁺-labeled tracers) allow quantification in live cells or lysates .

Q. How should researchers handle storage and stability of this compound to ensure experimental reproducibility?

- Answer : The hexapotassium salt form is hygroscopic and sensitive to hydrolysis. Store lyophilized powder at -20°C in anhydrous conditions, reconstituted in ultrapure water (pH-adjusted to 7.4 with potassium hydroxide). Stability should be verified using liquid chromatography-mass spectrometry (LC-MS) to detect degradation products like free phosphate or myo-inositol. Pre-experiment calibration with a fresh standard curve is critical for dose-response studies .

Q. What are the key steps to isolate and quantify D-myo-inositol 1,3,4-triphosphate from biological samples?

- Answer :

- Extraction : Use ice-cold perchloric acid (5% v/v) to precipitate proteins and stabilize inositol phosphates. Neutralize with potassium carbonate to pH 7.0.

- Separation : Ion-exchange chromatography (e.g., AG1-X8 resin) with gradient elution (ammonium formate in formic acid) separates inositol phosphates by charge.

- Quantification : Radioactive labeling (³H-inositol preloading) or mass spectrometry (e.g., high-resolution Orbitrap-MS) provides nanomolar sensitivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in IP3 quantification between different analytical methods (e.g., immunoassays vs. NMR)?

- Answer : Immunoassays (e.g., ELISA, HTRF) may cross-react with structurally similar inositol phosphates (e.g., IP4 or IP6), leading to false positives. Orthogonal validation using ³¹P NMR or ion chromatography-high-resolution MS (IC-HRMS) is essential. For example, IC-HRMS distinguishes isomers like IP3(1,3,4) vs. IP3(1,4,5) via retention time and fragmentation patterns. Sample preparation must exclude chelators (e.g., EDTA) that alter phosphate ionization .

Q. What strategies are used to synthesize stereospecific analogs of D-myo-inositol 1,3,4-triphosphate for structure-activity studies?

- Answer : Chemoenzymatic synthesis leverages regioselective kinases/phosphatases to generate analogs. For instance:

- Step 1 : Start with myo-inositol and use recombinant human ITPK1 (inositol trisphosphate kinase 1) to phosphorylate specific hydroxyl groups.

- Step 2 : Purify intermediates via affinity chromatography (e.g., immobilized metal ion matrices).

- Step 3 : Validate regioisomer purity using chiral HPLC or X-ray crystallography. This approach enables creation of non-hydrolyzable analogs (e.g., phosphorothioates) for studying receptor binding .

Q. How does D-myo-inositol 1,3,4-triphosphate interact with calcium signaling in the presence of competing second messengers (e.g., IP3(1,4,5))?

- Answer : Competitive binding assays using IP3 receptor (IP3R)-enriched microsomal membranes quantify affinity differences. IP3(1,4,5) has higher affinity for IP3R, but IP3(1,3,4) may modulate calcium oscillations via feedback loops. Fluorescent calcium dyes (e.g., Fluo-4) combined with pharmacological inhibitors (e.g., heparin for IP3R blockade) dissect pathway crosstalk. Computational modeling (e.g., Gillespie algorithm) predicts oscillatory dynamics under varying IP3 isoform ratios .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting results arise (e.g., IP3 levels in knockout models), confirm antibody specificity via knockout/knockdown controls and cross-validate with enzymatic assays (e.g., IP3 kinase activity).

- Experimental Design : Include time-course studies to capture transient IP3 spikes (half-life <1 min) and use buffered calcium indicators (e.g., BAPTA-AM) to isolate IP3-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.